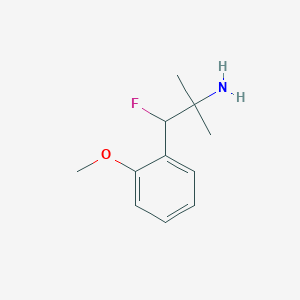
1-Fluoro-1-(2-methoxyphenyl)-2-methylpropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-1-(2-methoxyphenyl)-2-methylpropan-2-amine is an organic compound that belongs to the class of substituted amphetamines It is characterized by the presence of a fluorine atom, a methoxyphenyl group, and a methylpropan-2-amine structure
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-methoxybenzaldehyde, methylamine, and fluorinating agents.
Step 1: The initial step involves the formation of an imine intermediate by reacting 2-methoxybenzaldehyde with methylamine under acidic conditions.
Step 2: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Step 3:
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and more efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can be performed on the aromatic ring or the amine group to yield various reduced products.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of nitroso derivatives or oxides.
Reduction: Formation of reduced amines or dehalogenated products.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-Fluoro-1-(2-methoxyphenyl)-2-methylpropan-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a central nervous system stimulant and its effects on neurotransmitter release.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmacology: Investigated for its binding affinity to various receptors and its potential therapeutic effects.
Material Science: Explored for its use in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-1-(2-methoxyphenyl)-2-methylpropan-2-amine involves its interaction with neurotransmitter systems in the brain. It is believed to act as a releasing agent for monoamines such as dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation of the central nervous system. The compound may also interact with specific receptors, modulating their activity and contributing to its overall pharmacological effects.
Comparison with Similar Compounds
- 1-Fluoro-2-(2-methoxyphenyl)-2-methylpropan-2-amine
- 1-Fluoro-1-(2-hydroxyphenyl)-2-methylpropan-2-amine
- 1-Fluoro-1-(2-methoxyphenyl)-2-ethylpropan-2-amine
Comparison: 1-Fluoro-1-(2-methoxyphenyl)-2-methylpropan-2-amine is unique due to the presence of the methoxy group on the phenyl ring and the fluorine atom on the amine group. This combination imparts specific electronic and steric properties that influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H16FNO |
|---|---|
Molecular Weight |
197.25 g/mol |
IUPAC Name |
1-fluoro-1-(2-methoxyphenyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C11H16FNO/c1-11(2,13)10(12)8-6-4-5-7-9(8)14-3/h4-7,10H,13H2,1-3H3 |
InChI Key |
ROJQSKBGSQBKNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1OC)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(1,3-Dimethyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13316448.png)


![tert-butyl (1R,2S,4S,5R)-7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B13316473.png)
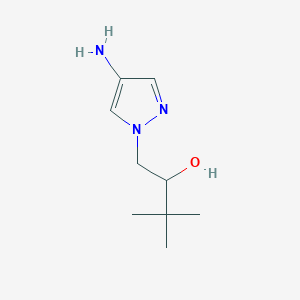
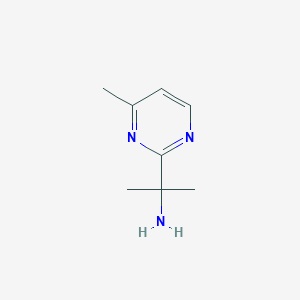
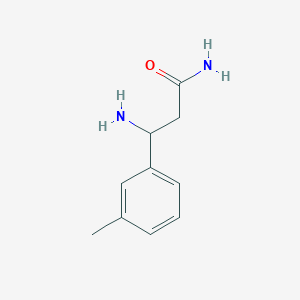

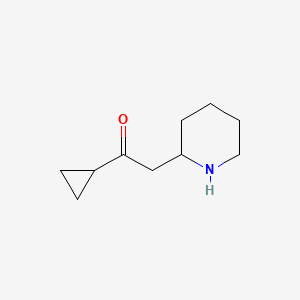
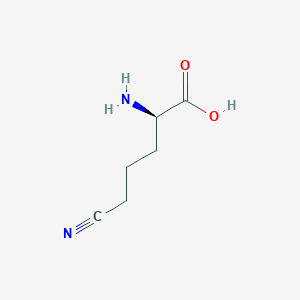
![1-(3-Methylbutyl)-1,7-diazaspiro[4.5]decane](/img/structure/B13316501.png)
amine](/img/structure/B13316505.png)
